molecular formula C16H13N3O7S2 B14460024 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- CAS No. 67906-61-0

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-

Cat. No.: B14460024
CAS No.: 67906-61-0
M. Wt: 423.4 g/mol
InChI Key: LZFJOVCOABZZFH-UHFFFAOYSA-N
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Description

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- typically involves the diazotization of 3-aminobenzenesulfonic acid followed by coupling with 7-amino-4-hydroxy-2-naphthalenesulfonic acid. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo bond.

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- undergoes various chemical reactions including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: The azo group can be reduced to form amines.

    Substitution: Various substituents can be introduced into the aromatic rings under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction typically produces aromatic amines.

Scientific Research Applications

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- has a wide range of applications in scientific research:

    Chemistry: Used as a dye in various analytical techniques and as a reagent in synthetic chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of dyes and pigments for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- involves its interaction with molecular targets through its azo group and aromatic rings. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can affect the function and structure of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Amino-4-hydroxy-2-naphthalenesulfonic acid
  • 4-Amino-3-hydroxy-1-naphthalenesulfonic acid
  • 5-Amino-2-naphthalenesulfonic acid

Uniqueness

2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]- is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups on the naphthalene ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

CAS No.

67906-61-0

Molecular Formula

C16H13N3O7S2

Molecular Weight

423.4 g/mol

IUPAC Name

7-amino-4-hydroxy-8-[(3-sulfophenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C16H13N3O7S2/c17-14-5-4-12-13(7-11(8-15(12)20)28(24,25)26)16(14)19-18-9-2-1-3-10(6-9)27(21,22)23/h1-8,20H,17H2,(H,21,22,23)(H,24,25,26)

InChI Key

LZFJOVCOABZZFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)O)N

Origin of Product

United States

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